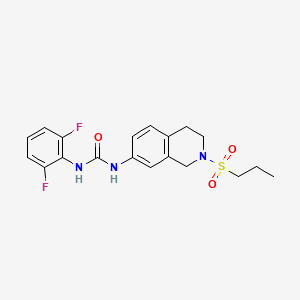
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C19H21F2N3O3S and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of interest due to its potential biological activity and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C16H20F2N2O2S. Its structure features a difluorophenyl group and a tetrahydroisoquinoline moiety, which are known to influence its biological activity.
Research indicates that the compound may interact with various biological pathways. Its urea moiety suggests potential involvement in modulating nitrogen metabolism and influencing neurotransmitter activity. The sulfonyl group may enhance solubility and bioavailability, which are critical for pharmacological efficacy.
Antidepressant Effects
Recent studies have suggested a link between urea derivatives and antidepressant effects. For instance, compounds similar to this compound have shown promise in reducing symptoms of depression in animal models by modulating urea levels in the brain .
Neuroprotective Properties
The neuroprotective effects of this compound may be attributed to its ability to reduce oxidative stress and inflammation in neuronal cells. Research has indicated that certain urea derivatives can protect against neurodegenerative diseases by promoting neuronal survival and function .
Case Studies
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀F₂N₂O₂S |
| Molecular Weight | 358.41 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Research Findings
- Urea Metabolism : Elevated blood urea nitrogen (BUN) levels have been linked to mood disorders. Studies indicate that compounds affecting urea metabolism could potentially alleviate depressive symptoms by normalizing BUN levels .
- Insulin Sensitivity : Some findings suggest that urea derivatives might improve insulin sensitivity, which is crucial for metabolic health and could indirectly influence mood regulation .
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c1-2-10-28(26,27)24-9-8-13-6-7-15(11-14(13)12-24)22-19(25)23-18-16(20)4-3-5-17(18)21/h3-7,11H,2,8-10,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOGYVNGGBSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













